REACTION_CXSMILES
|
[OH-].[K+].[NH2:3][C:4]1[CH:13]=[CH:12][C:11]([S:14][C:15]#N)=[CH:10][C:5]=1[C:6]([O:8]C)=[O:7].[CH2:17](Br)C.[I-].[K+]>CO>[NH2:3][C:4]1[CH:13]=[CH:12][C:11]([S:14][CH2:15][CH3:17])=[CH:10][C:5]=1[C:6]([OH:8])=[O:7] |f:0.1,4.5|
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Name
|
|
Quantity
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12.7 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)OC)C=C(C=C1)SC#N
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Name
|
|
Quantity
|
6.29 g
|
Type
|
reactant
|
Smiles
|
C(C)Br
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Control Type
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UNSPECIFIED
|
Setpoint
|
10 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 500 ml flask fitted with a magnetic stirrer
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was evaporated to a semi-solid under reduced pressure
|
Type
|
ADDITION
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Details
|
treated with 300 ml of water
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Type
|
EXTRACTION
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Details
|
The aqueous solution was extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give 7.5 g (79%) of crude product
|
Type
|
CUSTOM
|
Details
|
This material was recrystallized from hexane
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)O)C=C(C=C1)SCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.01 g | |
YIELD: PERCENTYIELD | 32% | |
YIELD: CALCULATEDPERCENTYIELD | 31.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |